2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . It belongs to the piperidine chemical family .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H24ClNO . The InChI code for this compound is 1S/C15H23NO.ClH/c1-12-3-4-13 (2)15 (11-12)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- Aminoalkanol derivatives, closely related to the compound , have been explored for their anticonvulsant potential in medicinal chemistry. The study of 1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol and its derivatives revealed significant insights into the influence of the methyl substituent and N-oxide formation on the molecule's geometry and intermolecular interactions. The distinct geometries and intermolecular interactions (O-H...N and O-H...O hydrogen bonds) of these compounds are essential for understanding their potential therapeutic applications (Żesławska et al., 2020).
Synthesis Processes
- The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been reported, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process emphasizes the importance of the piperidine core structure in synthesizing compounds that may have significant scientific applications (Zheng Rui, 2010).
- A two-step synthesis process led to the creation of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a compound with noted antimicrobial activities. This synthesis from chalcone and subsequent characterization underline the significance of such derivatives in microbial resistance studies (Ovonramwen et al., 2019).
Pharmaceutical Implications and Structural Analyses
- Various 2,6-diaryl-3-methyl-4-piperidone derivatives have been synthesized and evaluated for their acute toxicity, analgesic, local anaesthetic, and antifungal activities. The structural specificity of these compounds and their bioactivities highlight the importance of the piperidine structure in therapeutic applications (Rameshkumar et al., 2003).
- The conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including hydrochloride salts, presents insights into the influence of chemical structure on intermolecular interactions, crucial for understanding the drug-receptor interactions and potential pharmaceutical applications (Nitek et al., 2020).
Potential as Pesticides
- N-derivatives of various compounds, including the one closely related to the subject compound, have been characterized as potential pesticides. The X-ray powder diffraction studies of these compounds underline their potential applications in agricultural science (Olszewska et al., 2011).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives, in general, are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-6-7-15(13(2)11-12)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMEPVRSCBEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.